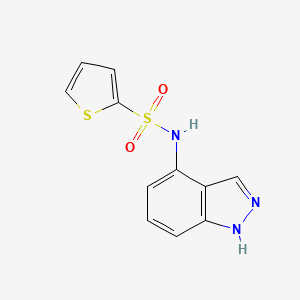
Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate is a chemical compound with the molecular formula C8H8N2O6 It is known for its unique structure, which includes both hydroxyl and nitro functional groups attached to a nicotinic acid ester backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate typically involves the nitration of 2-methyl-4,6-dihydroxypyridine followed by esterification. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, maintaining the reaction temperature between 10°C to 20°C to control the exothermic reaction . The resulting nitro compound is then esterified using ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition and antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4,6-dihydroxy-5-nitronicotinate: Similar structure but lacks the methyl group at the 2-position.
4,6-Dihydroxy-2-methyl-5-nitropyridine: Similar core structure but without the ester group.
Ethyl 2,4-dihydroxy-6-methyl-5-nitropyridine-3-carboxylate: Similar functional groups but different substitution pattern.
Uniqueness
Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate is unique due to the presence of both hydroxyl and nitro groups on a nicotinic acid ester backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
IUPAC Name |
ethyl 4-hydroxy-2-methyl-5-nitro-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6/c1-3-17-9(14)5-4(2)10-8(13)6(7(5)12)11(15)16/h3H2,1-2H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVZZSDZBJQNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2807418.png)

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2807421.png)
![[4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate](/img/structure/B2807424.png)
![2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid](/img/structure/B2807425.png)



![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2807431.png)

![2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2807433.png)

![[2-(5-Fluoro-2-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2807435.png)
![3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2807438.png)
